Chemical structure and physical properties of 2,4-Bis(4-methylpiperazin-1-yl)aniline
Chemical structure and physical properties of 2,4-Bis(4-methylpiperazin-1-yl)aniline
An In-Depth Technical Guide to the Chemical Structure, Physical Properties, and Synthetic Utility of 2,4-Bis(4-methylpiperazin-1-yl)aniline
Executive Summary
In modern medicinal chemistry, overcoming the poor aqueous solubility of flat, aromatic pharmacophores is a primary hurdle in drug development. 2,4-Bis(4-methylpiperazin-1-yl)aniline (CAS: 797813-15-1) has emerged as a highly versatile, polybasic building block designed to address this exact challenge[1]. By incorporating dual piperazine rings onto an aniline core, this intermediate provides critical hydrogen-bonding networks and basic centers that drastically enhance the pharmacokinetic (PK) profiles of downstream active pharmaceutical ingredients (APIs), particularly in the design of targeted kinase inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic workflow, and explore its application in rational drug design.
Chemical Structure & Conformational Analysis
The molecular architecture of 2,4-bis(4-methylpiperazin-1-yl)aniline is defined by an electron-rich aniline core substituted at the ortho (2-) and para (4-) positions with 4-methylpiperazine moieties[2].
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Electronic Effects: The primary amine (-NH₂) is an electron-donating group (EDG) that enriches the aromatic ring. The piperazine rings, attached via their nitrogen atoms, also act as EDGs through resonance, making the aromatic core highly nucleophilic and susceptible to electrophilic aromatic substitution if not properly protected.
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Basicity and pKa: The causality behind selecting 4-methylpiperazine as a substituent lies in its basicity. The terminal tertiary amines on the piperazine rings have a predicted pKa of ~8.5–9.0. At a physiological pH of 7.4, these nitrogens are protonated, converting the molecule into a di-cation. This ionization is the primary driver for the enhanced aqueous solubility of drugs incorporating this moiety.
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Steric Profile: The ortho-piperazine ring forces a degree of steric hindrance around the primary amine, which must be accounted for during downstream coupling reactions (e.g., amide or urea formation).
Physical and Chemical Properties
To facilitate formulation and synthetic planning, the quantitative data for 2,4-bis(4-methylpiperazin-1-yl)aniline is summarized below[1][2]:
| Property | Value |
| CAS Registry Number | 797813-15-1 |
| IUPAC Name | 2,4-bis(4-methylpiperazin-1-yl)aniline |
| Molecular Formula | C₁₆H₂₇N₅ |
| Molecular Weight | 289.42 g/mol |
| Exact Mass | 289.2266 Da |
| Topological Polar Surface Area (TPSA) | ~32.5 Ų |
| Hydrogen Bond Donors | 1 (Aniline -NH₂) |
| Hydrogen Bond Acceptors | 5 (Nitrogen atoms) |
| Predicted pKa (Piperazine N) | ~8.5 - 9.0 |
| Solubility Profile | Soluble in DMSO, DMF, DCM, and acidic aqueous solutions. |
Synthetic Methodology & Experimental Protocol
The synthesis of 2,4-bis(4-methylpiperazin-1-yl)aniline typically relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction[3].
Step-by-Step Self-Validating Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Causality: We utilize 2,4-difluoronitrobenzene as the starting material because the strongly electron-withdrawing nitro group activates the ortho and para fluorines, allowing for efficient, catalyst-free dual substitution.
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Procedure:
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Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).
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Add 1-methylpiperazine (2.5 eq) and K₂CO₃ (3.0 eq). Note: K₂CO₃ acts as an acid scavenger to neutralize the HF generated, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.
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Heat the mixture to 90°C for 12 hours.
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Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The protocol mandates the complete disappearance of the highly mobile starting material spot before proceeding. Quench with water, extract with ethyl acetate, and concentrate to yield the nitro intermediate.
Step 2: Catalytic Nitro Reduction
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Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected because it cleanly reduces the nitro group to an amine without cleaving the aliphatic piperazine rings. The only byproduct is water, simplifying purification.
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Procedure:
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Dissolve the intermediate in methanol (0.2 M).
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Add 10% Pd/C (0.1 eq by weight).
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Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm) via a balloon. Stir at room temperature for 4 hours.
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Validation Checkpoint: Confirm reduction via LC-MS. The target mass [M+H]⁺ = 290.2 must be the dominant peak. 4. Filter the mixture through a Celite pad to remove the palladium catalyst (critical to prevent heavy metal contamination in biological assays) and concentrate in vacuo.
Synthetic workflow for 2,4-Bis(4-methylpiperazin-1-yl)aniline via SNAr and nitro reduction.
Applications in Drug Development (Kinase Inhibitors)
In rational drug design, polybasic anilines are frequently coupled with heterocyclic cores (e.g., pyrimidines or quinolines) to generate Type I or Type II kinase inhibitors.
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Hinge Region Interaction: The primary amine of the aniline is typically converted into an amide or urea. This newly formed motif acts as a critical hydrogen bond donor/acceptor pair, anchoring the drug to the kinase hinge region (e.g., interacting with backbone carbonyls and amides of the kinase domain).
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Solvent-Exposed Solubilization: The dual piperazine rings are strategically positioned to project outward from the ATP-binding pocket into the solvent-exposed region. Because they do not interact with hydrophobic kinase residues, they do not compromise target affinity. Instead, their protonation at physiological pH ensures the drug remains soluble in the bloodstream and cellular cytoplasm, drastically improving oral bioavailability.
Pharmacophore contributions of the aniline and piperazine moieties in drug design.
Analytical Characterization Protocol
To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the following self-validating analytical suite must be executed:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Causality: The 0.1% Formic Acid ensures the piperazine nitrogens are fully ionized.
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Validation: Expect a sharp, early-eluting peak (due to high polarity) with a strong [M+H]⁺ signal at m/z 290.2 in positive Electrospray Ionization (ESI+) mode.
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Nuclear Magnetic Resonance (NMR):
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Method: Dissolve 5 mg in DMSO-d₆.
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Validation: ¹H NMR must show distinct aromatic protons (typically a doublet and a doublet of doublets for the 1,2,4-trisubstituted ring), a broad singlet for the -NH₂ protons (~4.5–5.0 ppm, exchangeable with D₂O), and massive aliphatic multiplets (~2.2–3.2 ppm) corresponding to the 16 piperazine ring protons and the two N-methyl singlets.
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References
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PubChem - National Center for Biotechnology Information. "2,4-Bis(4-methylpiperazin-1-yl)aniline - CID 645450". Retrieved from:[Link]
